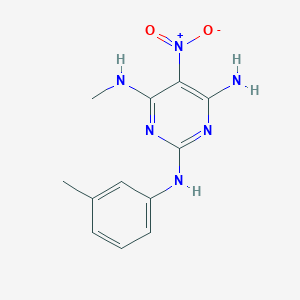

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a nitropyrimidine derivative characterized by a triamine-substituted pyrimidine core with a nitro group at position 5, a methyl group at N4, and a 3-methylphenyl substituent at N2.

Properties

Molecular Formula |

C12H14N6O2 |

|---|---|

Molecular Weight |

274.28 g/mol |

IUPAC Name |

4-N-methyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C12H14N6O2/c1-7-4-3-5-8(6-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17) |

InChI Key |

KZOJYRMMLQBUHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by amination and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve scalability. The use of palladium-catalyzed reactions and hydrogenation steps are common in large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted pyrimidines and amines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution: The 3-chloro-4-methylphenyl analog () exhibits higher density (1.515 g/cm³) and lower pKa (2.31), suggesting stronger acidity compared to non-halogenated analogs .

- Solubility : The 3-methoxypropyl-substituted compound () has low aqueous solubility (2.8 µg/mL), likely due to its aliphatic cyclohexyl group .

- Molecular Weight : Bulky substituents (e.g., 2-methoxyphenyl/4-methylphenyl in ) increase molar mass, which may impact bioavailability .

Biological Activity

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound classified as a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 250.25 g/mol. The compound features a nitropyrimidine core that is essential for its biological activity. The presence of the methyl and 3-methylphenyl groups contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory pathways .

- Modulation of Cell Signaling : The compound may influence receptor signaling pathways that regulate cell proliferation and survival, making it a candidate for anti-cancer therapies .

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction | |

| MCF-7 (Breast) | 10 | Cell cycle arrest | |

| HeLa (Cervical) | 12 | Inhibition of angiogenesis |

2. Anti-Inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Its mechanism involves the suppression of NF-kB signaling pathways .

Case Study 1: Anti-Cancer Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against human lung cancer cells (A549). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Inflammation Model

In an animal model of acute inflammation induced by carrageenan, treatment with this compound significantly reduced paw edema compared to control groups. Histological examination indicated decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.